Potency & Isoform Selectivity vs. PF-670462
CK1-IN-2 demonstrates a distinct potency profile for CK1δ and CK1ε compared to the widely used research tool PF-670462. While PF-670462 exhibits high potency for CK1ε (IC50 7.7 nM), it shows reduced activity against CK1δ (IC50 13 nM) . In contrast, CK1-IN-2 displays a more balanced inhibition of both isoforms, with IC50 values of 33.1 nM for CK1δ and 51.6 nM for CK1ε . This balanced inhibition profile may be critical for applications where dual targeting of δ and ε is required.
| Evidence Dimension | CK1δ and CK1ε Isoform Inhibition (IC50) |
|---|---|
| Target Compound Data | CK1δ: 33.1 nM; CK1ε: 51.6 nM |
| Comparator Or Baseline | PF-670462: CK1δ IC50 = 13 nM; CK1ε IC50 = 7.7 nM |
| Quantified Difference | CK1-IN-2 is 2.5-fold less potent for CK1δ and 6.7-fold less potent for CK1ε compared to PF-670462. |
| Conditions | Cell-free enzymatic assays, as reported by respective vendors. |
Why This Matters
The difference in isoform selectivity and potency profile is critical for researchers choosing between a highly potent ε-selective tool (PF-670462) and a dual δ/ε inhibitor (CK1-IN-2) that may have different functional outcomes.
